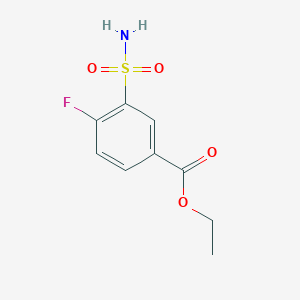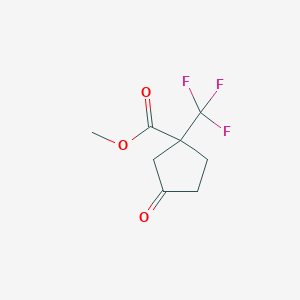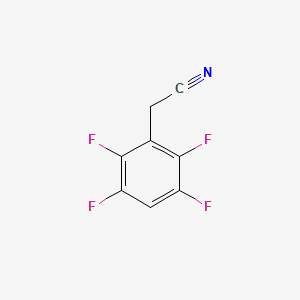
2,3,5,6-Tetrafluorophenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluorophenylacetonitrile: is an organic compound with the molecular formula C8H3F4N It is characterized by the presence of four fluorine atoms attached to a benzene ring and a nitrile group (-CN) attached to the acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenylacetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2,3,5,6-tetrafluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, followed by dehydration using a suitable dehydrating agent such as phosphorus oxychloride (POCl3).
Final Product: The resulting intermediate is then subjected to a nucleophilic substitution reaction with acetonitrile to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrafluorophenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetonitriles with various functional groups.
Oxidation: Tetrafluorobenzoic acid derivatives.
Reduction: Tetrafluorophenylamines.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluorophenylacetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrafluorophenylacetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluorobenzonitrile: Similar structure but lacks the acetonitrile moiety.
2,3,5,6-Tetrafluorophenol: Contains a hydroxyl group instead of a nitrile group.
2,3,5,6-Tetrafluoroterephthalaldehyde: Contains aldehyde groups instead of a nitrile group.
Uniqueness
2,3,5,6-Tetrafluorophenylacetonitrile is unique due to the presence of both the nitrile group and the tetrafluorinated benzene ring, which imparts distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H3F4N |
|---|---|
Molekulargewicht |
189.11 g/mol |
IUPAC-Name |
2-(2,3,5,6-tetrafluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H3F4N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2 |
InChI-Schlüssel |
KBKLIAOMWWBCFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)CC#N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}aceticaciddihydrochloride](/img/structure/B13522509.png)
![[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride](/img/structure/B13522517.png)

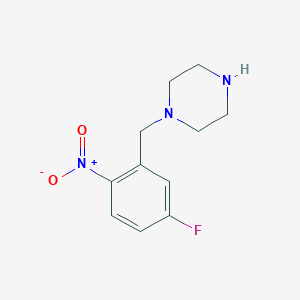
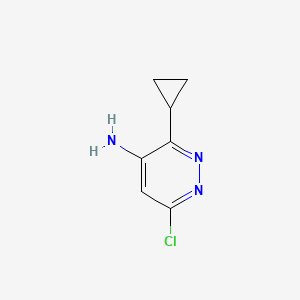


![3-[(6-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B13522560.png)

